molecular formula C23H17F2N3OS2 B11674717 4-(3-fluoro-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole

4-(3-fluoro-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole

Cat. No.: B11674717
M. Wt: 453.5 g/mol
InChI Key: RSMQXJQRRYGHDT-UHFFFAOYSA-N
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Description

4-(3-fluoro-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of fluorine, methoxy, and thiophene groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole typically involves multi-step organic reactions. The process may include:

    Formation of the thiazole ring: This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the pyrazole ring: This step involves the cyclization of hydrazines with 1,3-diketones.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoro-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-fluorophenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
  • 4-(4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole

Uniqueness

The uniqueness of 4-(3-fluoro-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups, along with the thiazole and pyrazole rings, makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H17F2N3OS2

Molecular Weight

453.5 g/mol

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole

InChI

InChI=1S/C23H17F2N3OS2/c1-29-21-9-6-15(11-17(21)25)19-13-31-23(26-19)28-20(14-4-7-16(24)8-5-14)12-18(27-28)22-3-2-10-30-22/h2-11,13,20H,12H2,1H3

InChI Key

RSMQXJQRRYGHDT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)F

Origin of Product

United States

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